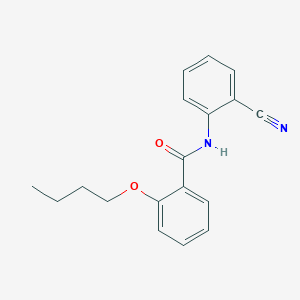

2-butoxy-N-(2-cyanophenyl)benzamide

Description

2-Butoxy-N-(2-cyanophenyl)benzamide is a benzamide derivative characterized by a butoxy substituent on the benzoyl ring and a 2-cyanophenyl group attached to the amide nitrogen. Benzamides are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C18H18N2O2 |

|---|---|

Molecular Weight |

294.3g/mol |

IUPAC Name |

2-butoxy-N-(2-cyanophenyl)benzamide |

InChI |

InChI=1S/C18H18N2O2/c1-2-3-12-22-17-11-7-5-9-15(17)18(21)20-16-10-6-4-8-14(16)13-19/h4-11H,2-3,12H2,1H3,(H,20,21) |

InChI Key |

WUQVARRWGKUTMB-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations:

- Synthetic Efficiency: The synthesis of N-(2-cyanophenyl)benzamide derivatives typically involves condensation reactions or halogenation-thiocyanate substitution, with yields ranging from 45% to 80% depending on substituent complexity .

- Substituent Effects: Electron-withdrawing groups (e.g., cyano, bromo) enhance reactivity in cycloaddition and nucleophilic substitution reactions, as seen in the formation of polycyclic quinazolinones . In contrast, alkoxy groups (e.g., butoxy in the target compound) may improve solubility and metabolic stability .

- Crystallographic Data: Derivatives like N-(2-cyanophenyl)benzimidoyl isothiocyanate (3) have been structurally validated via IR spectroscopy and crystallography, highlighting the importance of substituent positioning in molecular packing .

Functional and Pharmacological Comparisons

Benzamide derivatives exhibit diverse biological activities influenced by their substituents:

- Neuroleptic Activity: Compounds such as amisulpride and tiapride (structurally distinct but sharing the benzamide core) act as dopamine antagonists, suggesting that 2-butoxy-N-(2-cyanophenyl)benzamide could be explored for CNS-targeted applications if functional groups align with receptor-binding motifs .

- Antimicrobial and Anticancer Potential: Bromo- and cyano-substituted benzamides (e.g., and derivatives) show promise in inhibiting microbial growth or cancer cell proliferation, likely due to halogen-bonding interactions or enzyme inhibition .

Physicochemical and Analytical Profiles

- Solubility and Stability: Alkoxy groups (e.g., butoxy) generally enhance lipophilicity compared to polar cyano or amino substituents, impacting bioavailability. For instance, Rip-B (with dimethoxyphenethyl) exhibits a melting point of 90°C, indicating moderate crystallinity .

- Spectroscopic Identification : 1H/13C NMR and HRMS are standard for characterizing benzamide derivatives, as demonstrated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.